molecular formula C19H12ClFN2O4S B2445322 3-chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922011-35-6

3-chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2445322
CAS No.: 922011-35-6
M. Wt: 418.82
InChI Key: RQNIXARKVAOXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H12ClFN2O4S and its molecular weight is 418.82. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O4S/c20-14-10-12(6-7-15(14)21)28(25,26)23-11-5-8-17-13(9-11)19(24)22-16-3-1-2-4-18(16)27-17/h1-10,23H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNIXARKVAOXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its unique chemical structure suggests various biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₁₂ClFN₂O₄S
  • Molecular Weight : 418.8 g/mol
  • CAS Number : 922011-35-6

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, demonstrating its potential as an anti-cancer agent and a modulator of neurological functions.

Anticancer Activity

  • Mechanism of Action : The compound has shown activity against various cancer cell lines. Its mechanism appears to involve the inhibition of specific enzymes that are crucial for tumor growth and survival.
  • Case Studies :
    • In vitro studies indicated that the compound inhibits cell proliferation in human breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines with IC₅₀ values in the low micromolar range.
    • A study demonstrated that treatment with this compound led to apoptosis in cancer cells, as evidenced by increased caspase activity and changes in mitochondrial membrane potential.

Neurological Activity

  • Cognitive Enhancement : Preliminary research suggests that this compound may enhance cognitive function by modulating cholinergic pathways.
  • Inhibition of Cholinesterases : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease therapy.
    • IC₅₀ Values : The compound exhibited moderate inhibitory activity against AChE with an IC₅₀ of approximately 19.2 μM.

Data Tables

Biological ActivityCell Line/TargetIC₅₀ Value (μM)
AnticancerMCF-7< 10
AnticancerA549< 15
AChE Inhibition-19.2
BChE Inhibition-24.3

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to better understand the influence of various substituents on biological activity. For instance, halogen substitutions have been linked to increased potency against specific enzyme targets.

Molecular Docking Studies

In silico docking studies have provided insights into the binding interactions between this compound and its biological targets. The presence of fluorine and chlorine atoms enhances binding affinity through halogen bonding interactions with key amino acid residues in target enzymes.

Q & A

Q. What synthetic strategies are recommended for preparing 3-chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how should reaction conditions be optimized?

  • Methodological Answer : The synthesis involves sequential functionalization of the dibenzooxazepine core and sulfonamide coupling. Key steps include:
  • Chlorination/fluorination : Use FeCl₃ or similar catalysts under controlled conditions for regioselective halogenation (as seen in analogous sulfonamide syntheses) .
  • Sulfonamide coupling : Employ coupling agents like trichloroisocyanuric acid (TCICA) in acetonitrile with anhydrous sodium pivalate to activate carboxylic acid intermediates, followed by reaction with the amine-containing dibenzooxazepine moiety .
  • Optimization : Monitor reaction progress via HPLC-MS, and adjust temperature (typically 0–25°C) and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR spectroscopy : Use 1^1H/13^13C NMR to confirm halogen positions and sulfonamide linkage.
  • High-resolution mass spectrometry (HR-MS) : Validate molecular weight and isotopic patterns.
  • FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?

  • Methodological Answer :
  • Systematic replication : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls).
  • Orthogonal assays : Compare results from enzymatic inhibition assays with cell-based viability assays to distinguish direct target effects from off-target interactions .
  • Dose-response analysis : Use Hill slopes and EC₅₀ values to assess potency variability .

Q. What computational approaches are suitable for predicting the compound’s binding mode to its putative molecular target?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina with crystal structures of related targets (e.g., kinases or GPCRs) to model interactions.
  • MD simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational dynamics .
  • Pharmacophore mapping : Identify critical interactions (e.g., sulfonamide H-bonding, halogen-π contacts) using tools like Schrödinger’s Phase .

Q. What strategies can elucidate the role of the dibenzooxazepine ring’s keto group in modulating bioactivity?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Synthesize analogs with modified keto groups (e.g., reduction to alcohol or substitution with methylene) and compare activity.
  • X-ray crystallography : Determine the compound’s bound conformation in complex with its target (as demonstrated in sulfonamide-protein complexes) .
  • Quantum mechanical calculations : Analyze electron density distribution to assess keto group’s electronic contributions .

Q. How can researchers design experiments to evaluate the compound’s metabolic stability and potential toxicity?

  • Methodological Answer :
  • In vitro microsomal assays : Use liver microsomes (human/rodent) to measure metabolic half-life and identify major metabolites via LC-MS/MS.
  • CYP450 inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms.
  • Proteomics : Apply SILAC-based profiling to detect off-target protein interactions in hepatocytes .

Data Analysis & Theoretical Frameworks

Q. What statistical methods are recommended for analyzing dose-dependent responses in preclinical studies?

  • Methodological Answer :
  • Nonlinear regression : Fit data to sigmoidal models (e.g., four-parameter logistic equation) to derive EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s HSD).
  • Bayesian hierarchical modeling : Account for inter-experiment variability in multi-lab studies .

Q. How should researchers integrate structural data with kinetic studies to propose a mechanism of action?

  • Methodological Answer :
  • Correlate binding affinity (Kd) with enzymatic IC₅₀ : Use surface plasmon resonance (SPR) for real-time binding kinetics.
  • Cryo-EM/X-ray : Resolve ligand-bound structures to identify key residues involved in inhibition .
  • Transition-state analogs : Design and test analogs to validate hypothesized catalytic mechanisms .

Technical & Methodological Challenges

Q. What advanced separation techniques are optimal for purifying this compound from complex reaction mixtures?

  • Methodological Answer :
  • Preparative HPLC : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA).
  • Membrane filtration : Apply tangential flow filtration (TFF) for large-scale purification .
  • Chiral separation : If stereoisomers form, use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Q. How can researchers address discrepancies between computational predictions and experimental binding data?

  • Methodological Answer :
  • Force field refinement : Adjust parameters (e.g., partial charges, solvation models) to better reflect experimental conditions.
  • Ensemble docking : Test multiple ligand conformations to account for flexibility.
  • Alchemical free energy calculations : Use FEP/MBAR methods to quantify binding energy differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.